4-Methoxy-2-(trifluoromethyl)pyridine
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Overview
Description
4-Methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a pyridine ring.
Mechanism of Action
Target of Action
4-Methoxy-2-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
These properties contribute to its bioavailability and its ability to form stable, readily prepared, and environmentally benign organoboron reagents .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various agrochemical and pharmaceutical compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyridine derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base . Another approach involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF₃) under specific reaction conditions .
Industrial Production Methods
Industrial production of 4-Methoxy-2-(trifluoromethyl)pyridine often employs high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield the desired product in good yields .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and boron reagents (e.g., boronic acids) are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a methoxy group.
4-(Trifluoromethyl)pyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2-Methoxy-4-(trifluoromethyl)phenyl: Contains a phenyl ring instead of a pyridine ring, leading to different chemical properties and applications.
Uniqueness
4-Methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity and potential for use in various applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFLGNRQSDDTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609536 |
Source
|
Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065103-97-0 |
Source
|
Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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